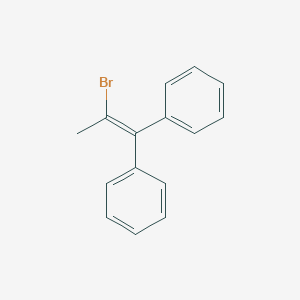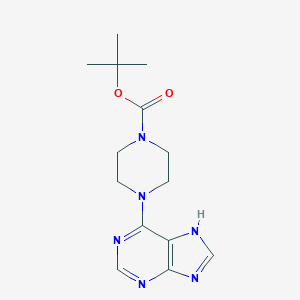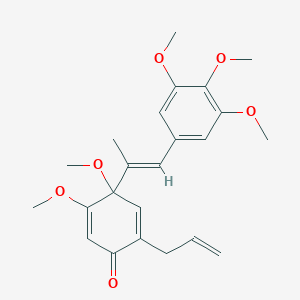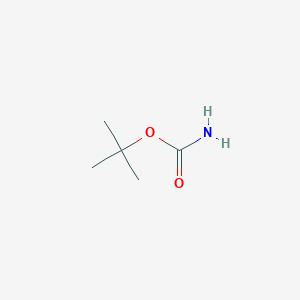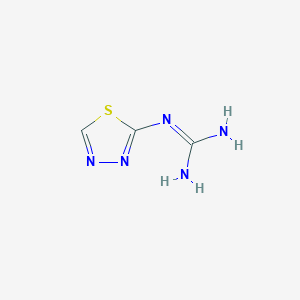
1-(1,3,4-Thiadiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,4-Thiadiazol-2-yl)guanidine, also known as TDG, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. TDG is a derivative of guanidine and thiadiazole, two compounds that have been extensively studied for their unique properties.
作用機序
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood. However, studies have suggested that 1-(1,3,4-Thiadiazol-2-yl)guanidine may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase. 1-(1,3,4-Thiadiazol-2-yl)guanidine may also act by modulating the expression of certain genes involved in various cellular processes.
生化学的および生理学的効果
1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to reduce inflammation, improve insulin sensitivity, and inhibit tumor growth. 1-(1,3,4-Thiadiazol-2-yl)guanidine has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3,4-Thiadiazol-2-yl)guanidine in lab experiments is its high potency. 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 1-(1,3,4-Thiadiazol-2-yl)guanidine is also highly reactive and can be difficult to handle. Additionally, the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine. One area of interest is the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine and its potential impact on various cellular processes.
Conclusion:
In conclusion, 1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods and has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. 1-(1,3,4-Thiadiazol-2-yl)guanidine's mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and modulating the expression of certain genes. 1-(1,3,4-Thiadiazol-2-yl)guanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine, including the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity and the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases.
合成法
1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods, including the reaction of thiocarbohydrazide with cyanamide followed by the reaction with ammonium hydroxide. Another method involves the reaction of 2-aminothiadiazole with cyanamide in the presence of a base. However, the most common method for synthesizing 1-(1,3,4-Thiadiazol-2-yl)guanidine is the reaction of 2-aminothiadiazole with cyanamide in the presence of ammonium hydroxide.
科学的研究の応用
1-(1,3,4-Thiadiazol-2-yl)guanidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. In agriculture, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been studied for its potential as a plant growth regulator and herbicide. In material science, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as a corrosion inhibitor and as a component in electronic devices.
特性
CAS番号 |
111393-94-3 |
|---|---|
製品名 |
1-(1,3,4-Thiadiazol-2-yl)guanidine |
分子式 |
C3H5N5S |
分子量 |
143.17 g/mol |
IUPAC名 |
2-(1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8) |
InChIキー |
VOOHWALMYRIASO-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)N=C(N)N |
正規SMILES |
C1=NN=C(S1)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
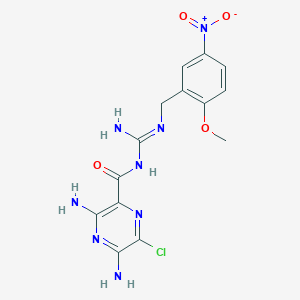

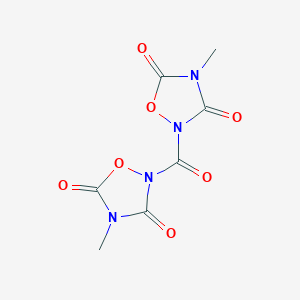

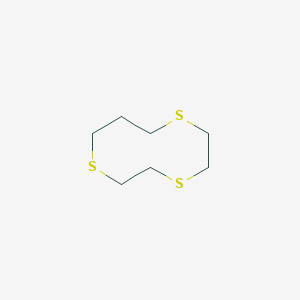

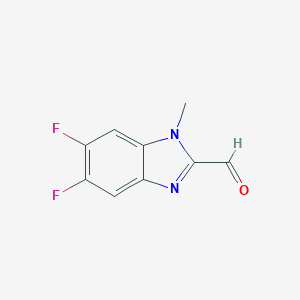
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
